molecular formula C19H16N2O5S B2712784 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate CAS No. 877635-47-7

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate

Cat. No. B2712784
CAS RN: 877635-47-7
M. Wt: 384.41
InChI Key: JKPQNHYPZSOIBD-UHFFFAOYSA-N
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Description

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate, also known as MPSP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactivity

Functionalized 3-carbomethoxy/cyano-2H-pyran-2-ones have been recognized as excellent synthons for the synthesis of arenes and heteroarenes of therapeutic importance. The transformation of these compounds into bridgedhead azolopyrimidines and imidazothiazines through thermal and base-induced ring transformation reactions with aminoazoles and imidazolidin-2-thiones demonstrates their versatility in organic synthesis (V. Ram, P. Srivastava, A. Goel, 2003).

Pharmacological Applications

A significant focus has been placed on the development of novel derivatives with potential pharmacological activities. For instance, the synthesis of sulfanylamides from new derivatives of aminopyrazoles and the evaluation of their biological activities highlights the potential of such compounds in developing new therapeutic agents (I. G. Povarov et al., 2019).

Antimicrobial Activities

The antimicrobial properties of novel pyridazinyl sulfonamide derivatives have been evaluated, showing significant antibacterial activities against various bacterial strains, including E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This underscores the potential of structurally related compounds in addressing microbial resistance (M. Mohamed, 2007).

Antitubercular Activity

The design, synthesis, and in vitro anti-tubercular activity assessment of a series of 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones showcase the potential of these compounds in contributing to the fight against tuberculosis. Their minimal inhibitory concentrations (MICs) were found to be comparable with those of isoniazid, a reference drug, indicating their promise as anti-tubercular agents (A. V. Erkin et al., 2021).

Anti-Lung Cancer Activity

Compounds synthesized from 6-fluorobenzo[b]pyran-4-one, upon testing against human cancer cell lines, showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, particularly against lung cancer. This highlights the therapeutic potential of similar compounds in oncology (A. G. Hammam et al., 2005).

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-12-6-7-20-19(21-12)27-11-15-9-16(22)17(10-25-15)26-18(23)13-4-3-5-14(8-13)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQNHYPZSOIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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